molecular formula C16H18N4O B2732858 N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034413-99-3

N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No.: B2732858
CAS No.: 2034413-99-3
M. Wt: 282.347
InChI Key: OYRMYQVQBRWCGD-UHFFFAOYSA-N
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Description

N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide: is an organic compound known for its unique bicyclic structure, which consists of a fused cyclopentane and pyrazolopyrazine ring system with a phenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions:

  • Starting Materials: : The synthesis usually begins with the preparation of the appropriate pyrazole and cyclopentanone derivatives.

  • Cyclization Reaction: : These derivatives undergo cyclization in the presence of a base, such as sodium hydride, under inert atmosphere conditions (e.g., nitrogen gas) and moderate temperatures (e.g., 70-90°C).

  • Substitution Reactions: : The intermediate products are then subjected to nucleophilic substitution reactions to introduce the phenyl and carboxamide groups, using reagents such as phenyl isocyanate and carboxylic acids.

Industrial Production Methods

For large-scale industrial production, similar synthetic routes are employed, but with optimizations for yield and efficiency:

  • Optimized Catalysis: : Catalysts such as palladium or nickel complexes can be used to improve reaction rates and selectivity.

  • Reactor Design: : Continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

  • Purification: : Advanced purification techniques, such as column chromatography and recrystallization, ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form various derivatives, such as N-phenyl-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine carboxylic acids, under conditions involving strong oxidizing agents (e.g., potassium permanganate).

  • Reduction: : Reduction reactions can convert the compound into its corresponding amines, using reagents such as lithium aluminum hydride.

  • Substitution: : The phenyl group can be substituted with other functional groups, such as halogens, via electrophilic aromatic substitution reactions using reagents like bromine or iodine.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Bromine, iodine, sulfuric acid.

Major Products

  • Oxidation Products: : Carboxylic acids, aldehydes.

  • Reduction Products: : Amines.

  • Substitution Products: : Halogenated derivatives.

Scientific Research Applications

N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide: has numerous applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules and polymers.

  • Biology: : Investigated for its potential as a biological probe to study enzyme mechanisms and protein interactions.

  • Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

  • Industry: : Utilized in the development of advanced materials, such as novel catalysts and electronic devices.

Mechanism of Action

The mechanism of action of N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes such as kinases and phosphatases, receptors in the nervous system.

  • Pathways: : Modulation of signaling pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide stands out due to its unique bicyclic ring system and functional groups, which confer distinct chemical and biological properties.

Similar Compounds

  • N-phenyl-1H-pyrazolo[3,4-b]pyridine

  • N-phenyl-1H-indazole

  • N-phenyl-1H-pyrrolo[2,3-b]pyridine

These compounds share structural similarities but differ in their specific ring systems and functional groups, leading to variations in their chemical reactivity and applications.

This wraps up our deep dive into this compound! Quite a molecule, isn't it?

Properties

IUPAC Name

N-phenyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(17-12-5-2-1-3-6-12)19-9-10-20-15(11-19)13-7-4-8-14(13)18-20/h1-3,5-6H,4,7-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRMYQVQBRWCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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